3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one
Description
3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one (molecular formula C₁₁H₁₂F₂N₂O) is a piperidin-2-one derivative substituted with a 2,4-difluorobenzyl group at the 1-position and an amino group at the 3-position. Key structural and physicochemical properties include:
Properties
IUPAC Name |
3-amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-9-4-3-8(10(14)6-9)7-16-5-1-2-11(15)12(16)17/h3-4,6,11H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFXPKWPVPCQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or difluorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amine derivatives.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Piperidin-2-one Derivatives with Aryl Substituents
Key Observations :
- Substituent Effects: The 2,4-difluorobenzyl group in the target compound introduces electron-withdrawing effects and enhanced lipophilicity compared to non-fluorinated analogs (e.g., 2-methylphenyl in ). The trifluoromethyl group in further increases hydrophobicity.
- Biological Implications: Fluorine atoms often improve metabolic stability and bioavailability in drug candidates. The 3-amino group may serve as a hydrogen-bond donor, influencing receptor binding .
Pyrrolidin-2-one Analogs
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (C₁₀H₁₁FN₂O) features a 5-membered pyrrolidinone ring with a 3-fluorophenyl group. Compared to the 6-membered piperidinone core:
Related Impurities and Byproducts
Impurities of Risperidone (e.g., 3-[2-[4-[(E)-(2,4-Difluorophenyl)-hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) share the 2,4-difluorophenyl motif but incorporate additional heterocycles (pyrimidine) and functional groups (hydroxyimino). These structural differences likely result in distinct physicochemical and toxicological profiles .
Heterocyclic Compounds with Fluorinated Substituents
- Posaconazole : Contains a 2,4-difluorophenyl group but is a triazole antifungal agent with a tetrahydrofuran core. Highlights the versatility of fluorinated aryl groups in medicinal chemistry .
- Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives: Fluorophenyl-substituted pyrimidines (e.g., 3-Amino-2-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one) demonstrate the importance of fluorine in modulating electronic properties and solubility .
Biological Activity
3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one, a piperidine derivative with the molecular formula CHFNO, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group and a difluorophenyl moiety, which enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Weight : 240.25 g/mol
- CAS Number : 1404726-73-3
- Structure : Contains a piperidinone ring, an amino group, and a difluorophenyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances binding affinity, which is crucial for its pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with structural similarities to this compound have shown promising anticancer properties. For example:
- Microtubule Destabilization : Similar compounds have been reported to inhibit microtubule assembly, leading to apoptosis in cancer cells at concentrations around 20 μM .
- Cell Cycle Impact : Studies indicate that certain derivatives can induce significant morphological changes and enhance caspase activity in breast cancer cells (MDA-MB-231) at low micromolar concentrations .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit key enzymes involved in various diseases:
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Enzyme inhibition | |
| Urease | Enzyme inhibition |
Other Pharmacological Activities
Beyond anticancer properties, this compound may possess other biological activities:
- Antibacterial : Compounds with similar piperidine structures have demonstrated antibacterial effects against various pathogens .
- Anti-inflammatory : Research suggests potential anti-inflammatory properties linked to piperidine derivatives .
Case Studies
Several studies have highlighted the efficacy of piperidine derivatives in drug discovery:
- Study on Piperidine Derivatives : A comprehensive study indicated that piperidine-based compounds exhibit diverse biological activities including anticancer and antibacterial effects .
- Molecular Modeling Studies : Molecular docking studies have shown that this compound can effectively bind to target proteins implicated in cancer and other diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
